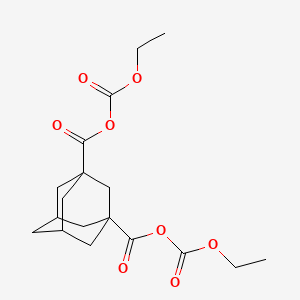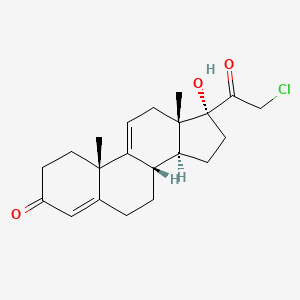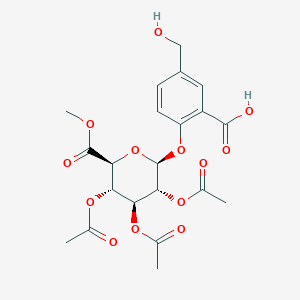
5-(Hydroxymethyl)-2-(((2S,3R,4S,5S,6S)-3,4,5-triacetoxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)oxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AHPA-004, also known as aminoalkyl-H-phosphinic acid, is a compound that has garnered significant interest in the scientific community. This compound is part of the broader family of aminoalkylphosphorus acids, which are analogues of common amino acids. These compounds are studied for their potential biological activity and as intermediates in the synthesis of other valuable compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of aminoalkyl-H-phosphinic acids is primarily achieved through the phospha-Mannich reaction. This involves the reaction of a phosphorus-hydrogen precursor (such as hypophosphorous acid), an aldehyde, and an amine. The reaction conditions can vary, but a common method involves using secondary amines and formaldehyde in wet acetic acid, leading to nearly quantitative yields with minimal by-products .
Industrial Production Methods
Industrial production methods for aminoalkyl-H-phosphinic acids are not extensively documented. the principles of the phospha-Mannich reaction can be scaled up for industrial applications, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Aminoalkyl-H-phosphinic acids undergo various chemical reactions, including:
Oxidation: The P-H bond in aminoalkyl-H-phosphinic acids can be oxidized to form phosphonic acids.
Addition to Double Bonds: The P-H bond can also participate in addition reactions with double bonds.
Substitution: The amino group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and alkenes for addition reactions. The conditions typically involve mild temperatures and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, substituted aminoalkylphosphinic acids, and various derivatives depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Aminoalkyl-H-phosphinic acids have a wide range of scientific research applications:
Chemistry: They are used as intermediates in the synthesis of other phosphorus-containing compounds.
Biology: These compounds are studied for their potential biological activity, including as analogues of amino acids.
Medicine: Research is ongoing into their potential therapeutic applications, particularly in the development of new drugs.
Industry: They are used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of aminoalkyl-H-phosphinic acids involves their interaction with biological molecules. The P-H bond can participate in various biochemical reactions, and the amino group can interact with enzymes and other proteins. The exact molecular targets and pathways involved are still under investigation, but these compounds are believed to mimic the behavior of natural amino acids in biological systems .
Vergleich Mit ähnlichen Verbindungen
Aminoalkyl-H-phosphinic acids can be compared to other aminoalkylphosphorus acids, such as aminoalkylphosphonic acids. While both types of compounds have similar structures, aminoalkyl-H-phosphinic acids have unique properties due to the presence of the P-H bond. This bond allows for different types of chemical reactions and interactions with biological molecules, making aminoalkyl-H-phosphinic acids distinct from their phosphonic acid counterparts .
List of Similar Compounds
- Aminoalkylphosphonic acids
- Bis(aminoalkyl)-phosphinic acids
- Carboxylic phosphinic acids
Eigenschaften
Molekularformel |
C21H24O13 |
|---|---|
Molekulargewicht |
484.4 g/mol |
IUPAC-Name |
5-(hydroxymethyl)-2-[(2S,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C21H24O13/c1-9(23)30-15-16(31-10(2)24)18(32-11(3)25)21(34-17(15)20(28)29-4)33-14-6-5-12(8-22)7-13(14)19(26)27/h5-7,15-18,21-22H,8H2,1-4H3,(H,26,27)/t15-,16-,17-,18+,21+/m0/s1 |
InChI-Schlüssel |
GOAXJTBZSHGWQH-ARWBCWGVSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)CO)C(=O)O)C(=O)OC)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)CO)C(=O)O)C(=O)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


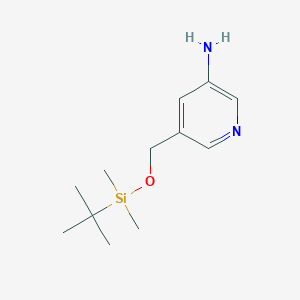
![4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B13858454.png)

![21-Di[methylenebis(oxy)] 5a-Dihydrocortisol](/img/structure/B13858461.png)
![tert-Butyl 5'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13858478.png)
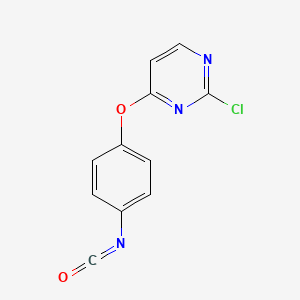
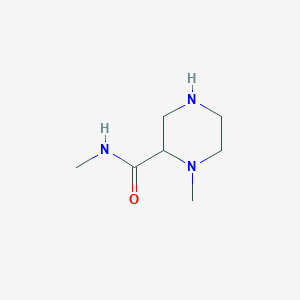
![(3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B13858487.png)
![Sodium 4-((E)-((1SR,4SR)-7,7-dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)-benzaldehyde](/img/structure/B13858492.png)
![Sodium (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olate](/img/structure/B13858493.png)
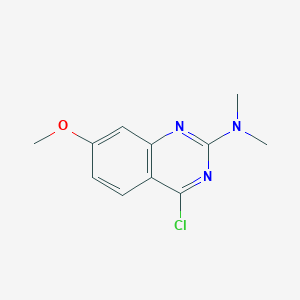
![N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-3-[(2R,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]oxypropanamide](/img/structure/B13858496.png)
